

AF 430 Hydrazide: A Technical Guide for Bioconjugation and Glycoprotein Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

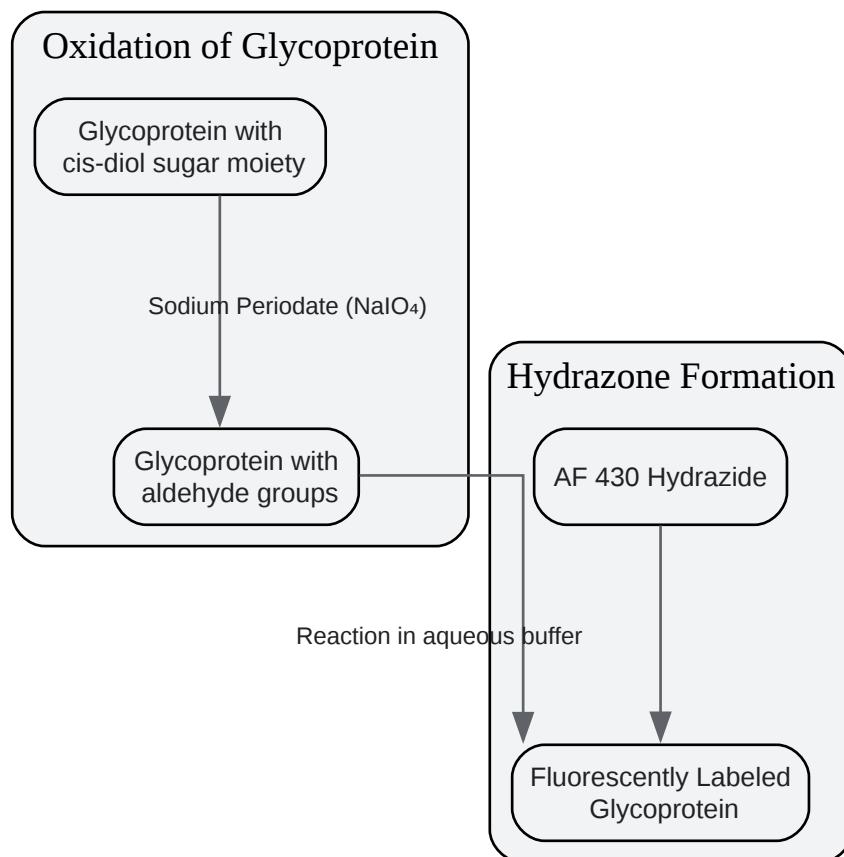
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 hydrazide is a specialized fluorescent probe designed for the covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones). As a derivative of the yellow fluorescent dye AF 430, it offers excellent photostability and its fluorescence is insensitive to pH variations over a wide range.^{[1][2]} This makes it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.^[2] The hydrazide functional group enables its specific reaction with aldehydes and ketones to form stable hydrazone linkages, a reaction particularly useful for the labeling of glycoproteins following periodate oxidation of their carbohydrate moieties.^{[1][3]}

Core Properties and Specifications


AF 430 hydrazide is characterized by its distinct spectral properties and chemical reactivity. It is a coumarin-based dye, which contributes to its high photostability and large Stokes shift.^[2] The presence of a sulfo group enhances its hydrophilicity, making it suitable for use in aqueous environments with sensitive biomolecules like proteins.^[2]

Quantitative Data Summary

Property	Value	Reference
Excitation Maximum (λ_{ex})	425 - 430 nm	[1][4][5]
Emission Maximum (λ_{em})	542 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	[1][6]
Fluorescence Quantum Yield (Φ)	0.23	[1][6]
Stokes Shift	112 nm	[2]
Molecular Weight	517.52 g/mol	[1][4]
Molecular Formula	C ₂₂ H ₂₆ F ₃ N ₃ O ₆ S	[1][4]
pH Range	Stable fluorescence from pH 4 to 10	[1][2]
Solubility	Good in water, DMF, and DMSO	[1]

Reaction Mechanism: Hydrazone Formation

The primary application of **AF 430 hydrazide** in bioconjugation relies on the reaction between the hydrazide group (-NHNH₂) and a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond (-C=N-NH-). This reaction is particularly effective for labeling glycoproteins, as the vicinal diols in their sugar residues can be gently oxidized with sodium periodate to generate reactive aldehyde groups.

[Click to download full resolution via product page](#)

Chemical pathway for labeling glycoproteins with **AF 430 hydrazide**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **AF 430 hydrazide**.

Protocol 1: Labeling of Glycoproteins

This protocol describes the general procedure for labeling glycoproteins with **AF 430 hydrazide** through periodate oxidation.

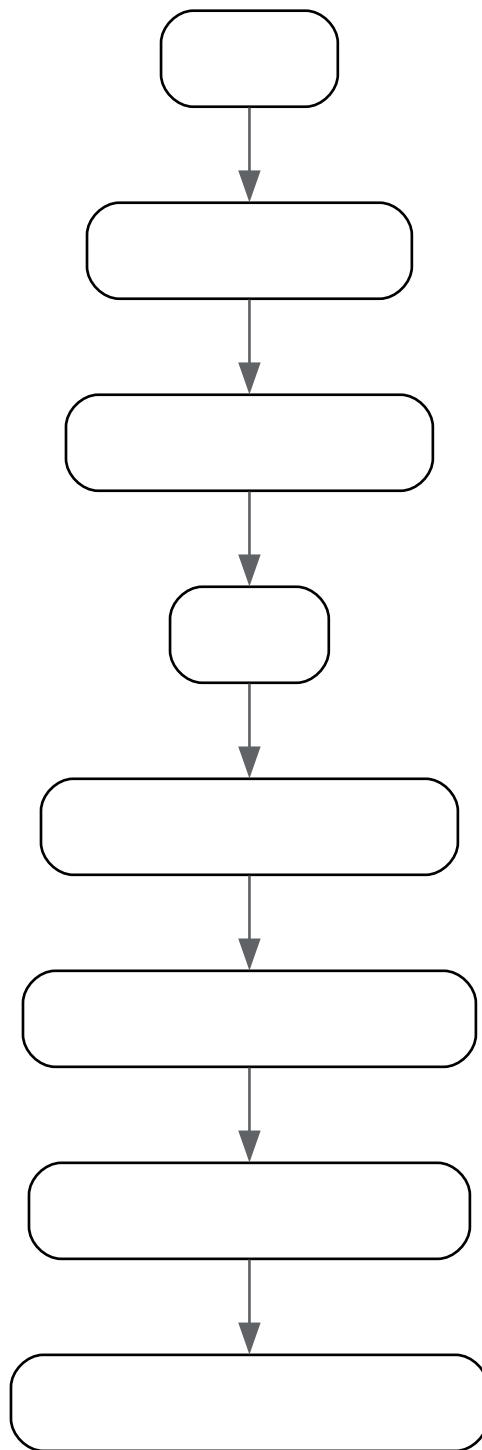
Materials:

- Glycoprotein of interest
- **AF 430 hydrazide**

- Sodium periodate (NaIO_4)
- 0.1 M Sodium acetate buffer, pH 5.5
- Dimethyl sulfoxide (DMSO)
- Desalting column or dialysis equipment
- Reaction tubes

Procedure:

- Preparation of Glycoprotein: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.[3]
- Periodate Oxidation:
 - Prepare a 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be prepared fresh.[3]
 - Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[3]
 - Mix and incubate for 5 minutes at room temperature in the dark.[3]
- Removal of Excess Periodate: Immediately after incubation, remove the excess sodium periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).[3]
- Preparation of **AF 430 Hydrazide** Solution: Prepare a 50 mM stock solution of **AF 430 hydrazide** in DMSO.[3]
- Conjugation Reaction:
 - Add the **AF 430 hydrazide** stock solution to the oxidized glycoprotein solution. A recommended starting point is to add 200 μL of the 50 mM hydrazide solution to 2 mL of the protein solution.[3]
 - Incubate the reaction mixture for 2 hours at room temperature in the dark.[3]


- Purification of the Labeled Glycoprotein: Remove the unreacted **AF 430 hydrazide** by gel filtration or dialysis.[3]
- Storage: Store the purified, labeled glycoprotein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Protocol 2: Cell Surface Glycoprotein Profiling

This workflow outlines the key steps for identifying cell surface glycoproteins using hydrazide chemistry, often followed by mass spectrometry.

Materials:

- Cultured cells (adherent or suspension)
- Phosphate-buffered saline (PBS), pH 6.5
- Sodium periodate (NaIO_4)
- Quenching solution (e.g., sodium sulfite)
- Lysis buffer
- Hydrazide-functionalized beads or **AF 430 hydrazide**
- Protease (e.g., trypsin)
- PNGase F

[Click to download full resolution via product page](#)

Experimental workflow for cell surface glycoprotein profiling.

Applications in Research and Drug Development

The unique properties of **AF 430 hydrazide** make it a versatile tool for various research applications:

- Glycoprotein Identification and Characterization: It enables the selective labeling and subsequent identification of glycoproteins from complex biological samples.[7][8]
- Cell Surface Profiling: Researchers can use **AF 430 hydrazide** to study the landscape of cell surface glycoproteins, which is crucial for understanding cell-cell interactions, signaling, and as potential biomarkers for diseases.[7]
- Fluorescence Microscopy and Flow Cytometry: The bright and stable fluorescence of AF 430 allows for the visualization and quantification of labeled glycoproteins in cells and tissues.[2]
- Drug Delivery Systems: The hydrazone linkage is reversible under mildly acidic conditions, which can be exploited for the controlled release of drugs from hydrazide-modified carriers.

Storage and Handling

For optimal performance and stability, **AF 430 hydrazide** should be stored at -20°C in the dark and protected from moisture.[1] It is recommended to desiccate the product.[1] Under these conditions, it is stable for up to 24 months.[1] For transportation, it can be kept at room temperature for up to three weeks.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AF 430 hydrazide | Bioproducts Magazine [bioprodmag.com]

- 6. lumiprobe.com [lumiprobe.com]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AF 430 Hydrazide: A Technical Guide for Bioconjugation and Glycoprotein Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376060#what-is-af-430-hydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com